

High-performance liquid chromatography with fluorescence detection for Zearalanone

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Compound of Interest

Compound Name: Zearalanone

Cat. No.: B192696

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An Application Note on the High-Performance Liquid Chromatography with Fluorescence Detection for **Zearalanone** Analysis

Introduction

Zearalenone (ZON), also known as F-2 toxin, is an estrogenic mycotoxin produced by various species of *Fusarium* fungi.[1][2] It commonly contaminates cereal crops like maize, wheat, barley, and oats, both pre-harvest and during storage.[3][4] Due to its potential endocrine-disrupting effects, the presence of **Zearalanone** in the food and feed chain poses a significant health risk to both humans and animals.[3] Consequently, regulatory bodies worldwide have established maximum permissible levels for ZON in various commodities. This necessitates sensitive and reliable analytical methods for its accurate quantification to ensure food safety.

High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a widely used and highly effective technique for the determination of Zearalenone.[5][6] ZON possesses strong native fluorescence, which allows for its detection with high sensitivity and selectivity without the need for derivatization.[4][5] This application note provides a detailed protocol for the analysis of Zearalenone in cereal samples using HPLC-FLD, including sample preparation, chromatographic conditions, and method validation parameters.

Principle

The method involves the extraction of Zearalenone from a homogenized sample matrix using an organic solvent mixture, typically acetonitrile/water. The crude extract is then purified to

remove interfering matrix components using a cleanup technique such as Immunoaffinity Chromatography (IAC) or Solid-Phase Extraction (SPE).^{[1][3][7]} The purified extract is then injected into a reverse-phase HPLC system. Zearalenone is separated from other components on a C18 column and quantified by a fluorescence detector set at its optimal excitation and emission wavelengths.^{[1][7]} Zearalenone exhibits fluorescence with excitation maxima at approximately 274 nm and 314-316 nm, and an emission maximum around 440-450 nm.^{[1][4][7]}

Experimental Workflow

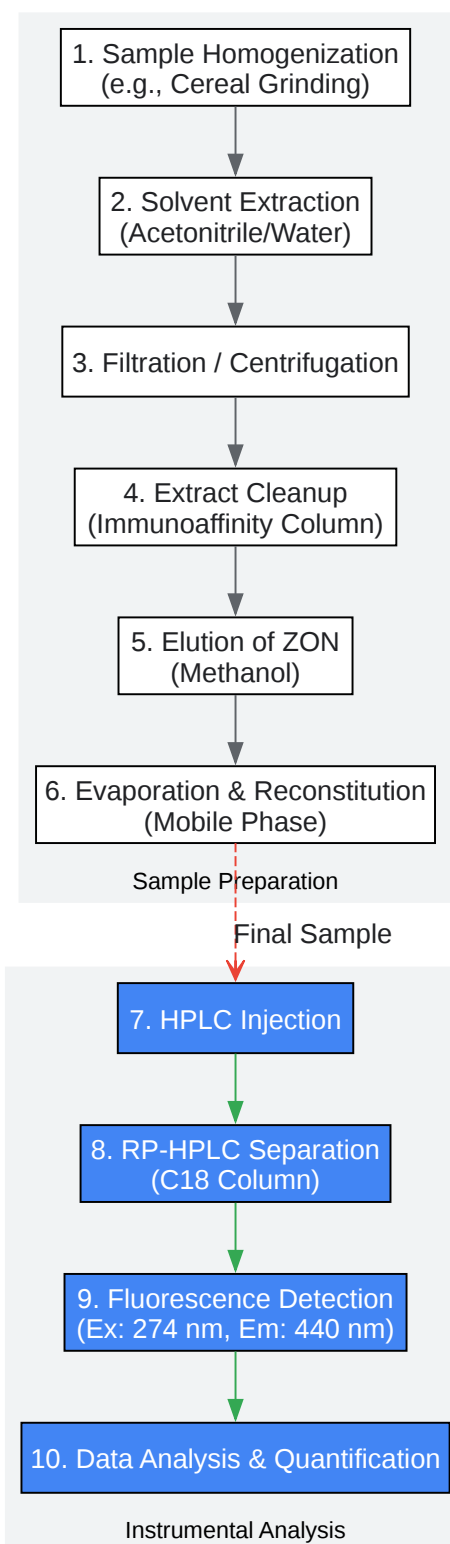


Figure 1: General Workflow for Zearalanone Analysis by HPLC-FLD

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Caption: General Workflow for **Zearalanone** Analysis by HPLC-FLD.

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, and column oven.
 - Fluorescence Detector (FLD).
 - Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Blender or homogenizer.
 - Centrifuge.
 - Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) manifold.
 - Nitrogen evaporator.
 - Vortex mixer.
 - Analytical balance.
 - Syringe filters (0.22 μ m or 0.45 μ m).
- Reagents:
 - Zearalenone certified standard.
 - Acetonitrile (ACN), HPLC grade.
 - Methanol (MeOH), HPLC grade.
 - Water, HPLC grade or deionized.
 - Immunoaffinity columns (e.g., ZearalaTest™) or C18 SPE cartridges.[\[1\]](#)[\[3\]](#)
 - Phosphate-buffered saline (PBS), if using IAC.

Experimental Protocols

Standard Solution Preparation

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Zearalenone standard and dissolve it in methanol to obtain the desired concentration. Store at -20°C.
- Working Standard Solutions (e.g., 0.01 - 1.0 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase or methanol.[8] These solutions are used to build the calibration curve.

Sample Preparation (Immunoaffinity Column Cleanup for Cereals)

This protocol is adapted from established methods for analyzing Zearalenone in cereal matrices.[1][7]

- Extraction:
 - Weigh 25 g of a finely ground and homogenized cereal sample into a blender jar.
 - Add 100 mL of an acetonitrile/water solution (e.g., 90:10, v/v).[1][7]
 - Blend at high speed for 3 minutes.
 - Filter the extract through a folded filter paper.
- Dilution:
 - Take a specific volume of the filtrate (e.g., 10 mL) and dilute it with deionized water or PBS to reduce the organic solvent concentration, which is crucial for antibody binding in the IAC. A common dilution is 1:10 with water.[7]
- Immunoaffinity Column Cleanup:
 - Allow the immunoaffinity column to reach room temperature.

- Pass the diluted extract through the Zearalenone-specific immunoaffinity column at a slow, steady flow rate (approx. 1-2 mL/min).
- Wash the column with deionized water (e.g., 10 mL) to remove unbound matrix components.
- Dry the column by passing air through it for a few seconds.
- Elution and Reconstitution:
 - Elute the bound Zearalenone from the column by slowly passing methanol (e.g., 1.5 - 2.0 mL) through it.^[1] Collect the eluate in a clean vial.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
 - Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC-FLD Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Operating Conditions

Parameter	Condition
Column	Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water : Methanol (46:46:8, v/v/v) ^[7] or Acetonitrile : Water (50:50, v/v) ^[1]
Flow Rate	1.0 mL/min ^[1]
Injection Volume	20 - 100 µL

| Column Temperature | 40 °C^[5] |

Table 2: Fluorescence Detector Settings

Parameter	Wavelength
Excitation (λ_{ex})	274 nm[1][7]

| Emission (λ_{em}) | 440 nm[1][7] |

Method Validation Data

The performance of the HPLC-FLD method is evaluated through several validation parameters. The data presented below is a summary from various studies to provide a typical range of performance.

Table 3: Summary of Method Validation Parameters

Parameter	Cereal Matrix	Typical Value	Reference
Linearity (r^2)	Maize, Wheat, Rice	> 0.999	[9]
Limit of Detection (LOD)	Maize	3 $\mu\text{g/kg}$	[9]
Limit of Quantification (LOQ)	Cereals	5 $\mu\text{g/kg}$	[1]
Recovery (%)	Maize (spiked at 20-300 $\mu\text{g/kg}$)	89 - 103%	[8][9]
Recovery (%)	Cereals (spiked at 5-200 $\mu\text{g/kg}$)	66.4 - 96.1%	[1]

| Precision (RSD_{wr} %) | Maize, Wheat, Rice | < 10% [[9] |

Recovery criteria set by European Commission Regulation (EC) No. 401/2006 are typically 60-120% for concentrations <50 $\mu\text{g/kg}$ and 70-120% for concentrations >50 $\mu\text{g/kg}$. [1][10]

Conclusion

The described method of High-Performance Liquid Chromatography with Fluorescence Detection provides a robust, sensitive, and reliable means for the quantitative analysis of **Zearalanone** in complex matrices like cereals. The use of immunoaffinity columns for sample cleanup ensures high recovery rates and minimizes matrix interference, leading to accurate quantification.^{[1][7]} The method's performance, characterized by low detection limits and good precision, makes it highly suitable for routine monitoring, food safety compliance testing, and research applications in the fields of toxicology and drug development.

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